- Synthesis of phenothiazines via ligand-free CuI-catalyzed cascade C-S and C-N coupling of aryl ortho-dihalides and ortho-aminobenzenethiols, Chemical Communications (Cambridge, 2012, 48(43), 5367-5369
Cas no 92-30-8 (2-(Trifluoromethyl)phenothiazine)
92-30-8 structure
Product Name:2-(Trifluoromethyl)phenothiazine
CAS 번호:92-30-8
MF:C13H8F3NS
메가와트:267.269532203674
MDL:MFCD00005018
CID:34636
PubChem ID:87577173
Update Time:2025-10-16
2-(Trifluoromethyl)phenothiazine 화학적 및 물리적 성질
이름 및 식별자
-
- 2-(Trifluoromethyl)-10H-phenothiazine
- 10H-Phenothiazine, 2-(trifluoromethyl)-
- 2-(Trifluoromethyl)phenothiazine
- 2-(Trifluoromethyl)-Phenothiazine
- 2-(TRIFLUOROMETHYL)DIBENZOTHIAZINE
- 2-(Trifluoromethyl)p
- 2-Trifluoromethyl-10H-phenothiazine
- Phenothiazine,2-(trifluoromethyl)- (6CI,7CI,8CI)
- NSC 50438
- 2-Trifluoromethylphenothiazine
- Trifluoromethylphenothiazine
- PHENOTHIAZINE, 2-(TRIFLUOROMETHYL)-
- 2-(Triflouomethyl) phenothiazine
- RKGYJVASTMCSHZ-UHFFFAOYSA-N
- 877S053KX3
- C13H8F3NS
- cid_7082
- KSC494M0F
- 2-(Trifluoromethyl)-10H-phenothiazine (ACI)
- Phenothiazine, 2-(trifluoromethyl)- (6CI, 7CI, 8CI)
- Q27164667
- T1407
- AS-14298
- T-6400
- inverted exclamation markY98% (HPLC)
- BDBM65841
- AC-1827
- CHEMBL541018
- SR-01000441858-1
- 2-(Trifluoromethyl)-10H-phenothiazine #
- NSC-50438
- SR-01000441858
- SCHEMBL560225
- DB-019568
- 4-27-00-01352 (Beilstein Handbook Reference)
- MLS003166902
- NSC50438
- BRN 0226580
- CHEBI:92925
- TRIFLUOROMETHYL)-10H-PHENOTHIAZINE, 2-(
- BRD-K53032901-001-03-8
- CCG-44949
- DTXSID3059050
- CS-W021465
- 2-trifluoromethyl-phenothiazine
- ALBB-036523
- SY049028
- Z104478346
- SR-01000441858-2
- MFCD00005018
- AKOS001305498
- EINECS 202-145-7
- 2-trifluoromethyl phenothiazine
- STK325860
- O10543
- SMR001814476
- 92-30-8
- EN300-20475
- UNII-877S053KX3
- NS00041388
- 2-(Trifluoromethyl)-10H-phenothiazine; 2-(Trifluoromethyl)phenothiazine; NSC 50438
-
- MDL: MFCD00005018
- 인치: 1S/C13H8F3NS/c14-13(15,16)8-5-6-12-10(7-8)17-9-3-1-2-4-11(9)18-12/h1-7,17H
- InChIKey: RKGYJVASTMCSHZ-UHFFFAOYSA-N
- 미소: FC(C1C=C2C(SC3C(N2)=CC=CC=3)=CC=1)(F)F
- BRN: 0226580
계산된 속성
- 정밀분자량: 267.03300
- 동위원소 질량: 267.033
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 5
- 중원자 수량: 18
- 회전 가능한 화학 키 수량: 0
- 복잡도: 307
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 5
- 토폴로지 분자 극성 표면적: 37.3
- 표면전하: 0
- 상호 변형 이기종 수량: 아무것도 아니야
실험적 성질
- 색과 성상: 결정화합물
- 밀도: 1.3491 (estimate)
- 융해점: 188.0 to 192.0 deg-C
- 비등점: 361.1℃ at 760 mmHg
- 플래시 포인트: 210°C
- 굴절률: 1.531
- PSA: 37.33000
- LogP: 5.05160
- 용해성: 미확정
2-(Trifluoromethyl)phenothiazine 보안 정보
-
기호:
- 제시어:경고
- 피해 선언: H302
- 경고성 성명: P264-P270-P301+P312+P330-P501
- WGK 독일:3
- 위험 범주 코드: R22
- 보안 지침: S36
- RTECS 번호:SP5620000
-
위험물 표지:
- 저장 조건:서늘하고 건조한 곳에 보관하다.밀폐 용기에 보관하다.
- 위험 용어:R22
- TSCA:T
2-(Trifluoromethyl)phenothiazine 세관 데이터
- 세관 번호:2934300000
- 세관 데이터:
?? ?? ??:
2934300000개요:
2934300000. 피티아진 링 계통을 함유한 화합물 (피티아진 링 계통, 수소화 여부와 관계없이 더 걸쭉하지 않은 화합물).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%
?? ??:
?? ??, ?? ??, 사용
요약:
2934300000. 구조에 피라미드 링 계통(수소화 여부와 상관없이)을 함유한 다른 화합물은 더 걸쭉하지 않다.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%
2-(Trifluoromethyl)phenothiazine 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 009425-10g |
2-(Trifluoromethyl)phenothiazine |
92-30-8 | 98% | 10g |
£13.00 | 2022-03-01 | |
| Fluorochem | 009425-25g |
2-(Trifluoromethyl)phenothiazine |
92-30-8 | 98% | 25g |
£29.00 | 2022-03-01 | |
| Fluorochem | 009425-100g |
2-(Trifluoromethyl)phenothiazine |
92-30-8 | 98% | 100g |
£86.00 | 2022-03-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1407-25G |
2-(Trifluoromethyl)phenothiazine |
92-30-8 | >98.0%(GC) | 25g |
¥330.00 | 2024-04-15 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162448-25G |
2-(Trifluoromethyl)phenothiazine |
92-30-8 | ≥98% (HPLC) | 25g |
¥114.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162448-500g |
2-(Trifluoromethyl)phenothiazine |
92-30-8 | ≥98% (HPLC) | 500g |
¥1456.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162448-5g |
2-(Trifluoromethyl)phenothiazine |
92-30-8 | >98.0%(GC) | 5g |
¥57.00 | 2021-05-21 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162448-100g |
2-(Trifluoromethyl)phenothiazine |
92-30-8 | ≥98% (HPLC) | 100g |
¥364.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162448-10g |
2-(Trifluoromethyl)phenothiazine |
92-30-8 | >98.0%(GC) | 10g |
¥95.00 | 2021-05-21 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162448-1g |
2-(Trifluoromethyl)phenothiazine |
92-30-8 | >98.0%(GC) | 1g |
¥45.00 | 2021-05-21 |
2-(Trifluoromethyl)phenothiazine 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ; 48 h, 120 °C
참조
합성 방법 2
반응 조건
1.1 Catalysts: Ferric citrate Solvents: Dimethylformamide ; 25 - 30 °C; 30 °C → 110 °C; 2 h, 110 °C
1.2 Reagents: Potassium carbonate ; 12 h, 110 °C
1.2 Reagents: Potassium carbonate ; 12 h, 110 °C
참조
- Efficient and Regioselective Synthesis of Phenothiazine via Ferric Citrate Catalyzed C-S/C-N Cross-Coupling, Letters in Organic Chemistry, 2019, 16(1), 16-24
합성 방법 3
반응 조건
1.1 Reagents: Sulfur ; rt → 130 °C; 130 °C
1.2 Reagents: Iodine ; 130 °C → 190 °C; 1 h, 185 - 190 °C; 190 °C → 100 °C
1.3 Solvents: Toluene ; 100 °C
1.4 Reagents: Water ; 5 min, 100 °C
1.2 Reagents: Iodine ; 130 °C → 190 °C; 1 h, 185 - 190 °C; 190 °C → 100 °C
1.3 Solvents: Toluene ; 100 °C
1.4 Reagents: Water ; 5 min, 100 °C
참조
- Preparation method of Fluphenazine hydrochloride for treating mental diseases, China, , ,
합성 방법 4
반응 조건
1.1 Reagents: Pinacolborane Catalysts: Triethylborane , Potassium hydroxide Solvents: Tetrahydrofuran ; 24 h, 100 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 25 °C
참조
- Combined KOH/BEt3 Catalyst for Selective Deaminative Hydroboration of Aromatic Carboxamides for Construction of Luminophores, Organic Letters, 2020, 22(20), 8086-8090
합성 방법 5
반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ; 48 h, 120 °C; 120 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
참조
- Copper salt-catalyzed synthesis of phenothiazine compounds, China, , ,
합성 방법 6
반응 조건
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 10 h, 130 °C; 130 °C → rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
참조
- Transition-metal-free synthesis of phenothiazines from S-2-acetamidophenyl ethanethioate and ortho-dihaloarenes, Synthetic Communications, 2017, 47(7), 710-715
합성 방법 7
반응 조건
1.1 Reagents: Oxygen Catalysts: [(Phenylmethyl)sulfonyl]benzene , Potassium iodide Solvents: Chlorobenzene ; 24 h, 140 °C
참조
- Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions, RSC Advances, 2013, 3(40), 18605-18608
합성 방법 8
반응 조건
1.1 Reagents: Hydrochloric acid
참조
- Identification of 10-acyl derivatives of phenothiazine by potassium bromate oxidation in acid medium, Farmatsiya (Moscow, 1989, 38(1), 40-2
합성 방법 9
반응 조건
참조
- Preparation of phenothiazine compounds as antiviral compounds, World Intellectual Property Organization, , ,
합성 방법 10
반응 조건
참조
- Heterocyclic free radicals. Part 7. Substituent effects on the distribution of spin density in the cation, neutral, and nitroxide radicals of phenothiazine, Journal of the Chemical Society, 1977, (4), 517-25
합성 방법 11
반응 조건
1.1 Reagents: Potassium carbonate Catalysts: L-Proline , Cuprous iodide Solvents: 2-Methoxyethanol ; 28 h, 90 °C; 72 h, 110 °C
참조
- Assembly of Substituted Phenothiazines by a Sequentially Controlled CuI/L-Proline-Catalyzed Cascade C-S and C-N Bond Formation, Angewandte Chemie, 2010, 49(7), 1291-1294
합성 방법 12
반응 조건
1.1 Reagents: Triethoxysilane Catalysts: Sodium triethylborohydride Solvents: tert-Butyl methyl ether ; 24 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt
참조
- Hydride-catalyzed selectively reductive cleavage of unactivated tertiary amides using hydrosilane, Catalysis Science & Technology, 2019, 9(15), 3874-3878
합성 방법 13
합성 방법 14
반응 조건
1.1 Reagents: Potassium tert-butoxide Catalysts: 1,10-Phenanthroline , Ferrous sulfate Solvents: Dimethylformamide ; 24 h, rt → 135 °C
참조
- Method for the Synthesis of Phenothiazines via a Domino Iron-Catalyzed C-S/C-N Cross-Coupling Reaction, Journal of Organic Chemistry, 2015, 80(12), 6128-6132
합성 방법 15
반응 조건
1.1 Reagents: 1,10-Phenanthroline , Potassium tert-butoxide , Ferrous sulfate Solvents: Dimethylformamide ; rt → 135 °C; 24 h, 135 °C
참조
- Iron-catalyzed synthesis of phenothiazine derivatives, China, , ,
합성 방법 16
합성 방법 17
반응 조건
1.1 Reagents: Sodium carbonate , Polyoxyethylene sorbitan monooleate Catalysts: Cuprous iodide
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Sulfur Catalysts: Iodine
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Sulfur Catalysts: Iodine
참조
- Simplified method for the synthesis of 2-(trifluoromethyl)phenothiazine, Russian Federation, , ,
합성 방법 18
합성 방법 19
반응 조건
참조
- Preparation of substituted azaheteroaryl derivatives and analogs for use as stem cell differentiators, World Intellectual Property Organization, , ,
합성 방법 20
반응 조건
참조
- Synthesis of deuterium-labeled fluphenazine, Journal of Pharmaceutical Sciences, 1984, 73(1), 87-90
2-(Trifluoromethyl)phenothiazine Raw materials
- 1-Bromo-2-chlorobenzene
- 10H-Phenothiazine-10-propanamine,N,N,b-trimethyl-2-(trifluoromethyl)-
- Benzenethiol,2-amino-4-(trifluoromethyl)-
- 1-Propanone,3-(diethylamino)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]-
- N-Phenyl-3-(trifluoromethyl)aniline
- acetamide, N-(2-mercaptophenyl)-
- 1-2-(Trifluoromethyl)-10H-phenothiazin-10-ylethanone
- 2-Bromo-benzenethiol
- 3-Amino-4-iodobenzotrifluoride
- 4-Chloro-3-iodobenzotrifluoride
- 2-Bromoiodobenzene
- 3-(Trifluoromethyl)acetanilide
- Ethanethioic acid,S-[2-(acetylamino)phenyl] ester
- 1-Bromo-2-iodo-4-(trifluoromethyl)benzene
- 2-Bromo-1-iodo-4-(trifluoromethyl)benzene
2-(Trifluoromethyl)phenothiazine Preparation Products
2-(Trifluoromethyl)phenothiazine 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:92-30-8)2-(Trifluoromethyl)phenothiazine
주문 번호:A844191
인벤토리 상태:in Stock
재다:500g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 07:02
가격 ($):279.0
Email:sales@amadischem.com
2-(Trifluoromethyl)phenothiazine 관련 문헌
-
1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
92-30-8 (2-(Trifluoromethyl)phenothiazine) 관련 제품
- 343-20-4(1-(Trifluoromethyl)-10H-phenothiazine)
- 1771-22-8(10H-Phenothiazine, 2-chloro-8-(trifluoromethyl)-)
- 55389-09-8(10H-Phenothiazine, 7-fluoro-2-(trifluoromethyl)-)
- 343-21-5(4-(Trifluoromethyl)-phenothiazine)
- 1416711-36-8(Triflupromazine-(dimethyl-d6) hydrochloride)
- 1098-60-8(Triflupromazine hydrochloride)
- 52704-73-1(3,10'-Bi-10H-phenothiazine,10-methyl-2,2'-bis(trifluoromethyl)-)
- 146-54-3(dimethyl({3-2-(trifluoromethyl)-10H-phenothiazin-10-ylpropyl})amine)
- 1416768-31-4(Triflupromazine-D6 hydrochloride)
- 20465-15-0(8-(Trifluoromethyl)-phenothiazin-3-ol)
추천 공급업체
Amadis Chemical Company Limited
(CAS:92-30-8)2-(Trifluoromethyl)phenothiazine
순결:99%
재다:500g
가격 ($):279.0